Welcome to the BenchChem Online Store!
molecular formula C12H12N2O2 B8480716 1-o-Aminobenzyl-2-pyrrolecarboxylic acid

1-o-Aminobenzyl-2-pyrrolecarboxylic acid

Cat. No. B8480716
M. Wt: 216.24 g/mol
InChI Key: QQQHERYGERFHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04192803

Procedure details

1-(o-Aminobenzyl)-2-pyrrolecarboxylic acid, prepared by hydrolysis of 1-(o-aminobenzyl)-2-pyrrolecarbonitrile (Example 1) with potassium hydroxide (Example 1), is heated above its melting point for several minutes (245°-250° C.). After the evolution of gases ceases the residue is cooled, taken up in methylene chloride, and a small amount of precipitate is filtered. The filtrate is evaporated and the residue is crystallized with the aid of petroleum ether to give 1-(o-aminobenzyl)pyrrole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(o-aminobenzyl)-2-pyrrolecarbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[CH2:4][N:5]1[CH:9]=[CH:8][CH:7]=[C:6]1C(O)=O.CN1CCN(C2C3=CC=CN3CC3C=CC=CC=3N=2)CC1>C(Cl)Cl>[NH2:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[CH2:4][N:5]1[CH:9]=[CH:8][CH:7]=[CH:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(CN2C(=CC=C2)C(=O)O)C=CC=C1
Name
1-(o-aminobenzyl)-2-pyrrolecarbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CC1)C1=NC2=C(CN3C1=CC=C3)C=CC=C2
Name
potassium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CC1)C1=NC2=C(CN3C1=CC=C3)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated above its
CUSTOM
Type
CUSTOM
Details
for several minutes
CUSTOM
Type
CUSTOM
Details
(245°-250° C.)
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
FILTRATION
Type
FILTRATION
Details
a small amount of precipitate is filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is crystallized with the aid of petroleum ether

Outcomes

Product
Name
Type
product
Smiles
NC1=C(CN2C=CC=C2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.